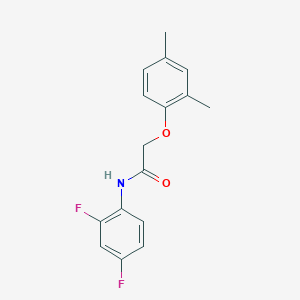
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acetamide family and is composed of two phenyl rings and an acetamide group.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, ultimately leading to cell death.
In Alzheimer's disease, N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, the compound has been shown to induce apoptosis, or programmed cell death. This effect is believed to be mediated by the inhibition of the proteasome and the accumulation of toxic proteins in the cells.
In addition to its effects on cancer cells, N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages and limitations for use in lab experiments. One advantage is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of these targets.
However, one limitation of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is its potential toxicity to cells and organisms. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments. Additionally, the compound's specificity for its target enzymes and signaling pathways can make it difficult to study the broader effects of these targets on cellular processes.
Future Directions
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another future direction is in the study of the compound's effects on other enzymes and signaling pathways. While N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have specific effects on certain targets, its broader effects on cellular processes are not fully understood. Further research is needed to determine the full scope of the compound's effects on cells and organisms.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been shown to have promising applications in the development of new drugs for the treatment of cancer and neurological disorders. While the compound has several advantages for use in lab experiments, its potential toxicity and specificity for certain targets can limit its use in certain contexts. Further research is needed to determine the full scope of the compound's effects on cells and organisms, as well as its potential applications in drug development.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 2,4-dimethylphenol to form 2,4-difluoro-N-(2,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. The purity of the final product is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.
In addition to cancer research, N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
properties
Molecular Formula |
C16H15F2NO2 |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-5-4-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
LXYVLTDEVYAWRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)
![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)